![molecular formula C17H11F3N6O2 B2948250 2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034447-78-2](/img/structure/B2948250.png)
2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound contains several structural motifs that are common in pharmaceutical and agrochemical compounds, such as the trifluoromethyl group, the 1,2,4-triazole ring, and the 1,2,4-oxadiazole ring . These motifs are known to impart unique physicochemical properties to the compounds, which can result in a variety of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Trifluoromethyl groups, for example, are known to undergo various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Trifluoromethylpyridines, for example, are known for their unique physicochemical properties, which are thought to be due to the combination of the unique properties of the fluorine atom and the pyridine moiety .Scientific Research Applications
- Examples :
Biological Studies and Ligand Chemistry
Organofluorine Chemistry
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety . Compounds with this structure have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The specific mode of action would depend on the target that the compound interacts with. For instance, some 1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Biochemical pathways
The compound also contains an indole nucleus . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This might influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Future Directions
properties
IUPAC Name |
2,3,4-trifluoro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2/c1-8-22-17(28-25-8)9-4-5-26-12(6-9)23-24-13(26)7-21-16(27)10-2-3-11(18)15(20)14(10)19/h2-6H,7H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGNYDETQZJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(C(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide |
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